molecular formula C8H13N3O2 B1336779 ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate CAS No. 956440-82-7

ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B1336779
CAS No.: 956440-82-7
M. Wt: 183.21 g/mol
InChI Key: GTQNYOZGFCLNHM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetate ( 956440-82-7) is a high-value 5-aminopyrazole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound features a reactive ester group and a free amino group on the pyrazole ring, making it an ideal precursor for the development of more complex, pharmacologically active molecules. Scientific research highlights the 5-aminopyrazole scaffold as a privileged structure in drug discovery due to its ability to interact with a range of biological targets . It is extensively used as a key synthetic intermediate for the preparation of various heterocyclic systems. For instance, it can be condensed with hydrazine hydrate to form acetohydrazide intermediates, which are further utilized to synthesize derivatives like 1,3,4-oxadiazoles—a class of compounds known for their antimicrobial properties . Furthermore, this chemical serves as a core template in the synthesis of novel compounds screened for significant analgesic and anti-inflammatory activities, demonstrating the practical therapeutic potential of its downstream derivatives . The molecular structure also allows for N-alkylation reactions, facilitating the creation of diverse chemical libraries for high-throughput screening . With a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol, this compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNYOZGFCLNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258106
Record name Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-82-7
Record name Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate
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Record name Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate
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Record name ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
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Preparation Methods

Cyclocondensation to Form 3-Methyl-5-Aminopyrazole Core

The pyrazole ring is typically constructed by reacting hydrazine hydrate with a β-keto ester such as ethyl acetoacetate or its derivatives. The methyl group at the 3-position originates from the methyl substituent of the β-keto ester.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol is commonly used for good solubility and reaction kinetics.
    • Temperature: Reflux conditions (60–80°C) facilitate ring closure.
    • Catalyst: Acidic catalysts like acetic acid or ammonium acetate can promote cyclization.
    • Time: Reaction times vary from 2 to 6 hours depending on scale and reagent purity.
  • Mechanism:
    The hydrazine attacks the β-keto ester carbonyl, followed by cyclization and elimination of water to form the pyrazole ring with the amino group at the 5-position.

Alkylation to Introduce the Ethyl Acetate Moiety

After pyrazole formation, the nitrogen at the 1-position is alkylated with ethyl bromoacetate or ethyl chloroacetate to install the ethyl 2-acetate side chain.

  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride is used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone improve solubility and reaction rate.
    • Temperature: Typically room temperature to 60°C to avoid side reactions.
    • Time: 4–12 hours depending on scale.
  • Purification:
    Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water mixtures is employed to isolate the pure product.

Alternative Direct Synthesis Approaches

Recent literature reports direct synthesis of substituted pyrazoles from esters using tert-butoxide and hydrazine derivatives, which may be adapted for the target compound by selecting appropriate starting materials and reaction conditions.

  • Example: Reaction of ethyl chloroacetate with 5-amino-3-methyl-1H-pyrazole under basic conditions (potassium carbonate) in refluxing ethanol can yield the target compound in moderate to good yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Catalyst/Base Time (h) Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + ethyl acetoacetate 60–80 Ethanol Acetic acid / NH4OAc 2–6 70–85 Acid catalysis improves cyclization
Alkylation (N1 substitution) Ethyl bromoacetate + pyrazole derivative 25–60 DMF / Acetone K2CO3 / NaH 4–12 60–80 Base choice critical for selectivity
Direct synthesis (alternative) Ethyl chloroacetate + 5-amino-3-methyl-pyrazole Reflux (78) Ethanol K2CO3 6–8 55–75 One-pot approach, moderate yield

Analytical and Purification Techniques

  • Purification:
    Silica gel column chromatography using solvent gradients (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is standard to achieve high purity.

  • Characterization:

    • 1H NMR: Signals for methyl group at δ ~2.0 ppm, ethyl acetate methylene at δ ~4.1 ppm, and amino protons as broad singlets around δ 5.0–6.0 ppm confirm substitution pattern.
    • IR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹ and NH₂ stretch near 3300 cm⁻¹ validate functional groups.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight confirms molecular integrity.
    • Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values.

Research Findings and Comparative Analysis

  • The cyclocondensation approach remains the most reliable and widely used method for constructing the pyrazole core with the desired substitution pattern.
  • Alkylation with ethyl bromoacetate under basic conditions is effective for introducing the ethyl acetate side chain with good regioselectivity.
  • Direct one-pot syntheses using ethyl chloroacetate and substituted pyrazoles offer streamlined routes but may require optimization to improve yields and reduce by-products.
  • Reaction parameters such as solvent polarity, base strength, and temperature critically influence the reaction outcome and product purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations Typical Yield (%)
Cyclocondensation + Alkylation Hydrazine hydrate, ethyl acetoacetate, ethyl bromoacetate, K2CO3 High regioselectivity, well-established Multi-step, requires purification 60–85
Direct One-Pot Synthesis Ethyl chloroacetate, 5-amino-3-methyl-pyrazole, K2CO3 Simplified procedure, fewer steps Moderate yield, possible side reactions 55–75
Alternative Base-Catalyzed Routes β-keto esters, hydrazine derivatives, tert-butoxide Potential for green chemistry adaptation Requires careful condition control Variable

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The compound’s pyrazole core distinguishes it from analogs with imidazole or thiophene rings. For example:

  • Imidazole derivatives (e.g., compounds A–F in Figure 1 of ) feature a five-membered ring with two non-adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyrazole’s adjacent nitrogens .
  • Thiophene-containing analogs (e.g., compound 7b in ) replace nitrogen with sulfur, significantly affecting conjugation and reactivity due to sulfur’s larger atomic size and lower electronegativity .
Key Differences:
Property Pyrazole (Target) Imidazole (Compound C ) Thiophene (Compound 7b )
Heteroatoms 2 adjacent N atoms 2 non-adjacent N atoms 1 S atom
Aromaticity Moderate High High
Basicity (pKa) ~2.5 (weaker base) ~6.9 (stronger base) Non-basic

Substituent Effects

Substituents on the heterocycle critically influence physicochemical and biological properties:

  • Imidazole analogs (): Substituents like 4-chlorophenyl (Compound C) or 4-bromophenyl (Compound D) introduce electron-withdrawing effects, decreasing solubility but increasing lipophilicity and membrane permeability .
  • Thiophene analog (7b): A methanone group and cyano substituents () enhance electrophilicity, making it more reactive in nucleophilic additions compared to the esterified pyrazole .
Substituent Comparison Table:
Compound Name (Reference) Core Key Substituents Molecular Weight Notable Properties
Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Pyrazole 5-amino, 3-methyl 183.21 High polarity, moderate stability
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C ) Imidazole 4-chlorophenyl, 2-phenyl ~354.8* Lipophilic, electron-deficient
Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate (Compound E ) Imidazole 4-CF₃, 2-phenyl ~402.3* High lipophilicity, strong EWG
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b ) Thiophene Cyano, methanone, diamino ~335.3* Electrophilic, reactive

Research Findings and Limitations

  • Comparisons rely on inferred substituent effects.

Biological Activity

Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with two nitrogen atoms and an ethyl ester group. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, with a molecular weight of approximately 174.18 g/mol. The presence of the amino group allows for hydrogen bonding interactions, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This prevents substrate access and alters metabolic pathways, which is particularly relevant in cancer therapy.
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered phosphorylation states of key signaling proteins.
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

Antimicrobial Effects

Research indicates that this compound has demonstrated promising antimicrobial activity. In vitro studies have shown effective inhibition against a range of bacteria and fungi, including:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli6 μg/mL
Staphylococcus aureus8 μg/mL
Candida albicans10 μg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including:

  • Activation of Caspases : this compound has been shown to activate caspases, which are critical for the apoptotic process.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Klebsiella pneumoniae, revealing an MIC of 6.25 μg/mL, demonstrating its potential as an effective antimicrobial agent .
  • Anticancer Research : In a laboratory setting, this compound was tested on various cancer cell lines, showing significant inhibition of growth and induction of apoptosis at concentrations ranging from 10 to 50 μM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives. For example, phenylhydrazine reacts with ethyl acetoacetate under reflux in ethanol with catalytic acetic acid to form pyrazole intermediates. Subsequent alkylation or esterification steps introduce the acetate moiety . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dioxane), and reaction time. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress .
  • Key Parameters : Yield improvements (≥70%) require pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation of the amino group .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this pyrazole derivative?

  • Methodology :

  • ¹H NMR : The pyrazole ring protons (H-4 and H-5) appear as singlets δ 6.1–6.3 ppm. The ethyl ester group shows a quartet (δ 4.1–4.3 ppm, CH₂) and triplet (δ 1.2–1.4 ppm, CH₃). The 5-amino group resonates as a broad singlet δ 5.8–6.0 ppm .
  • IR : Stretching vibrations for C=O (ester) at ~1730 cm⁻¹, N–H (amine) at ~3350 cm⁻¹, and pyrazole ring C–N at ~1600 cm⁻¹ .
    • Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) for bond angles and electronic transitions .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. HPLC analysis quantifies impurities, focusing on hydrolysis of the ester group to acetic acid derivatives. Protect from moisture (desiccants) and light (amber glass) to maintain ≥95% purity .

Advanced Research Questions

Q. How can reaction fundamentals and computational modeling optimize the synthesis of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., Gaussian09) to map reaction pathways. Transition state analysis identifies energy barriers for cyclocondensation and alkylation steps. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error by 50% .
  • Case Study : Using density functional theory (DFT), optimize the nucleophilic attack of hydrazine on ethyl acetoacetate, adjusting solvent dielectric constants (ε) to stabilize intermediates .

Q. What mechanistic insights explain unexpected byproducts during alkylation of the pyrazole core?

  • Analysis : Competing alkylation at N-1 vs. O-positions (ester group) can occur. Use LC-MS to identify byproducts (e.g., N-alkylated vs. O-alkylated isomers). Kinetic studies (variable-temperature NMR) reveal preferential pathways: steric hindrance at N-1 favors alkylation at the acetate oxygen .
  • Mitigation : Use bulky alkylating agents (e.g., tert-butyl bromide) to suppress O-alkylation .

Q. How do statistical experimental design (DoE) methods resolve contradictions in yield data across labs?

  • Methodology : Apply fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature (60–100°C), solvent (ethanol, dioxane), catalyst loading (0.5–2 mol%), and reaction time (4–12 hrs). Analysis of variance (ANOVA) identifies temperature and solvent as critical factors (p < 0.05). Central composite design (CCD) optimizes conditions for reproducibility .
  • Case Study : A 15% yield discrepancy between labs was resolved by standardizing solvent purity (≥99.9% ethanol) and reflux apparatus .

Q. What strategies validate the biological activity of this compound against computational predictions?

  • Methodology :

  • In silico : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclooxygenase-2).
  • In vitro : Enzyme inhibition assays (IC₅₀) and cell viability tests (MTT assay) confirm activity. For example, pyrazole derivatives show COX-2 inhibition at IC₅₀ 10–50 μM .
    • Validation : Cross-reference experimental IC₅₀ with computed binding energies (R² > 0.85 indicates strong correlation) .

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